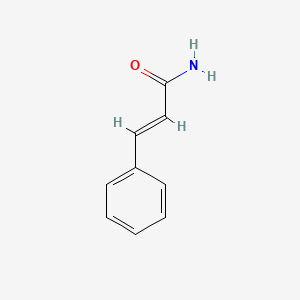
Cinnamamide
Overview
Description
Cinnamamide is an organic compound derived from cinnamic acid, characterized by the presence of an amide group attached to the cinnamoyl moiety
Mechanism of Action
Target of Action
Cinnamamide, a derivative of cinnamic acid, has been found to interact with several targets. It has been reported to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In addition, it has been found to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
Mode of Action
This compound’s mode of action is primarily through its interaction with its targets. For instance, it interacts directly with the ergosterol in the fungal plasmatic membrane, leading to changes in the membrane’s structure and function . In the case of α-glucosidase, this compound acts as an inhibitor, preventing the enzyme from breaking down carbohydrates into simple sugars .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with ergosterol disrupts the integrity of the fungal cell membrane, affecting the normal functioning of the cell . By inhibiting α-glucosidase, it interferes with the breakdown of carbohydrates, impacting the overall carbohydrate metabolism .
Result of Action
The result of this compound’s action is multifaceted. Its antifungal activity results from its interaction with ergosterol, leading to the disruption of the fungal cell membrane . Its inhibition of α-glucosidase can potentially lead to the control of postprandial hyperglycemia, making it a potential therapeutic agent for managing diabetes .
Biochemical Analysis
Biochemical Properties
Cinnamamide interacts with various enzymes and proteins. For instance, it has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This interaction involves binding to catalytic residues of α-glucosidase, namely His626, Asp469, and Asp568 .
Cellular Effects
This compound has significant effects on various types of cells. It exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungus species . In cancer cells, this compound derivatives have shown potential as EGFR kinase inhibitors, which could have implications for cancer treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it inhibits α-glucosidase by binding to its catalytic residues . In cancer cells, this compound derivatives may inhibit EGFR kinase, a key player in cell signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound derivatives have shown significant antimicrobial activity over time, with all tested compounds being active on Staphylococcus and Enterococcus species .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a this compound derivative named M2 produced rapid antidepressant-like effects in mice at a dosage of 30 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is a part of the phenylpropanoid pathway, which is crucial for the biosynthesis of a wide range of secondary metabolites .
Transport and Distribution
Its parent compound, cinnamic acid, is known to be transported and distributed within cells via various transporters and binding proteins .
Subcellular Localization
Cinnamic acid 4-hydroxylase, an enzyme involved in the metabolism of cinnamic acid, is known to be localized to the endoplasmic reticulum . This might provide some insights into the potential subcellular localization of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with amines in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) in solvents like N,N-dimethylformamide (DMF) . Another efficient method involves the use of continuous-flow microreactors, where methyl cinnamates react with phenylethylamines catalyzed by Lipozyme® TL IM . This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle the catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where cinnamic acid is reacted with amines under controlled conditions. The reaction mixture is then purified through crystallization or chromatography to obtain high-purity this compound. Continuous-flow microreactors are also being explored for industrial applications due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cinnamamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction of this compound can yield cinnamylamine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamylamine.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties
Medicine: Investigated for its anticancer and anti-inflammatory activities
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Cinnamamide can be compared with other cinnamic acid derivatives such as cinnamic acid, cinnamyl alcohol, and cinnamaldehyde. While all these compounds share a common cinnamoyl nucleus, this compound is unique due to the presence of the amide group, which imparts distinct biological activities and chemical reactivity .
Similar Compounds
- Cinnamic acid
- Cinnamyl alcohol
- Cinnamaldehyde
- Cinnamoyl phenylethylamine derivatives
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJMQOBVMLION-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060739, DTXSID901035045 | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-64-7, 621-79-4 | |
| Record name | trans-Cinnamamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cinnamamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CINNAMAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-Phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Cinnamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


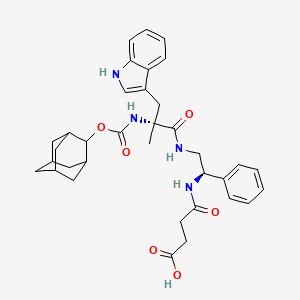
![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)
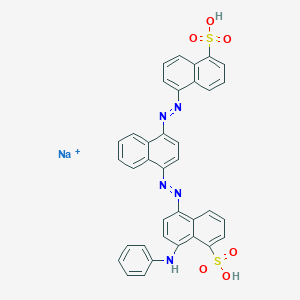
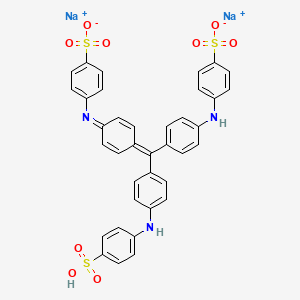
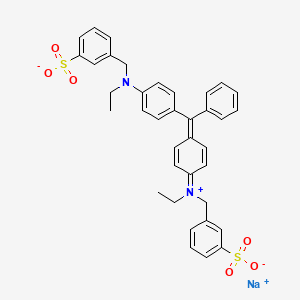
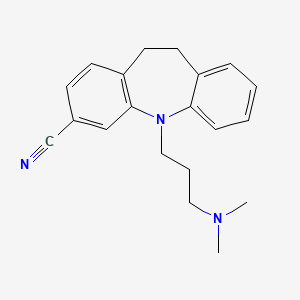
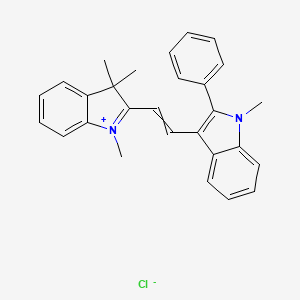

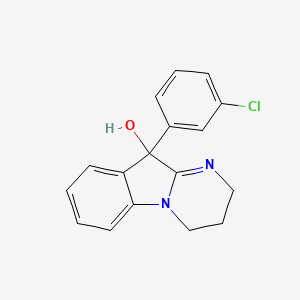
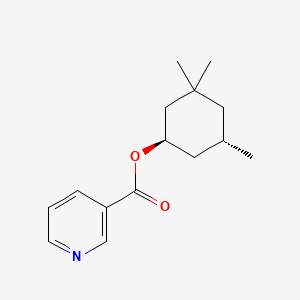
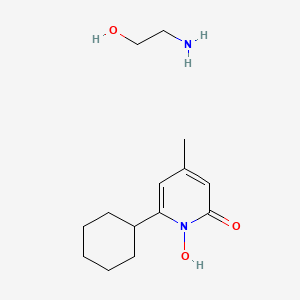
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)
![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)
